![molecular formula C16H30N2O3S B5613920 1-(ethylsulfonyl)-N-(1-methylcycloheptyl)-3-piperidinecarboxamide](/img/structure/B5613920.png)
1-(ethylsulfonyl)-N-(1-methylcycloheptyl)-3-piperidinecarboxamide
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Overview
Description
Piperidine derivatives, especially those with sulfonamide groups, are of significant interest in medicinal chemistry due to their diverse biological activities. The compound likely shares chemical characteristics and potential applications with other closely related piperidine and sulfonamide derivatives. These compounds have been extensively explored for their potential in treating various conditions due to their interaction with biological targets.
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step chemical reactions, starting from simple precursors like ethyl piperidine-4-carboxylate, leading to more complex structures through modifications at the piperidine nitrogen or through the introduction of sulfonamide groups (H. Khalid et al., 2014). These processes can involve reactions such as N-alkylation, sulfonylation, and cycloadditions to introduce various functional groups that contribute to the compound’s chemical and biological properties.
Molecular Structure Analysis
The molecular structure of such compounds often includes a piperidine ring, which is a common motif in pharmaceutical agents, attached to various groups that modulate the compound's physical, chemical, and biological properties. The presence of a sulfonamide group, for example, can significantly affect the compound's hydrogen bonding capability, polarity, and solubility, which are crucial for its biological activity (H. Sugimoto et al., 1990).
Chemical Reactions and Properties
Piperidine derivatives can undergo various chemical reactions, including cycloadditions, substitutions, and transformations that affect their sulfonamide groups. These reactions are essential for synthesizing targeted derivatives with desired biological activities. The chemical reactivity can also influence the selectivity and potency of the compounds against biological targets, as demonstrated in studies where modifications led to enhanced anti-acetylcholinesterase activity (H. Sugimoto et al., 1990).
properties
IUPAC Name |
1-ethylsulfonyl-N-(1-methylcycloheptyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3S/c1-3-22(20,21)18-12-8-9-14(13-18)15(19)17-16(2)10-6-4-5-7-11-16/h14H,3-13H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBRKPGTRQYQNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2(CCCCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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